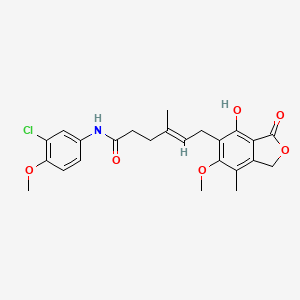

(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC19986463

Molecular Formula: C24H26ClNO6

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H26ClNO6 |

|---|---|

| Molecular Weight | 459.9 g/mol |

| IUPAC Name | (E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |

| Standard InChI | InChI=1S/C24H26ClNO6/c1-13(6-10-20(27)26-15-7-9-19(30-3)18(25)11-15)5-8-16-22(28)21-17(12-32-24(21)29)14(2)23(16)31-4/h5,7,9,11,28H,6,8,10,12H2,1-4H3,(H,26,27)/b13-5+ |

| Standard InChI Key | ISZRLZAFPJAWIA-WLRTZDKTSA-N |

| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC(=C(C=C3)OC)Cl)O |

| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)O |

Introduction

Molecular Architecture and Structural Features

Core Structure and Substituent Analysis

The compound’s backbone consists of a 2-benzofuran moiety substituted at the 5-position with a hex-4-enamide chain and at the 7-position with a methyl group . The benzofuran core is further functionalized with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 6-positions, respectively, and a ketone (=O) at the 3-position . The enamide side chain features an (E)-configured double bond (C4=C5), a methyl branch at C4, and an N-linked 3-chloro-4-methoxyphenyl group .

Table 1: Key Molecular Properties

The (E)-configuration of the double bond is critical for maintaining planarity in the enamide chain, which may influence intermolecular interactions in biological systems .

Spectroscopic Characteristics

While experimental spectroscopic data (NMR, IR) for this specific compound is unavailable in the provided sources, analogous benzofuran derivatives exhibit:

-

¹H NMR: Resonances for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and enamide NH (δ 8.1–8.3 ppm) .

-

IR: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.

Synthetic Pathways and Optimization

Retrosynthetic Considerations

The molecule can be dissected into three key fragments:

-

Benzofuran Core: Likely synthesized via cyclization of a phenolic precursor under acidic conditions.

-

Enamide Side Chain: Constructed through a Michael addition or Heck coupling to install the (E)-double bond .

-

3-Chloro-4-Methoxyphenyl Amine: Prepared via nitration, reduction, and chlorination of 4-methoxyaniline .

Proposed Synthetic Route

-

Benzofuran Formation:

-

Side Chain Elaboration:

-

Amide Bond Formation:

Critical Challenges:

-

Stereoselective control of the (E)-double bond during enamide synthesis .

-

Protection/deprotection of hydroxyl and ketone groups to prevent side reactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Predicted to be ~3.2 (moderate lipophilicity due to methoxy and chloro substituents) .

-

Aqueous Solubility: <10 µg/mL (limited by aromatic rings and methyl groups) .

Stability Profile

-

pH Stability: Susceptible to hydrolysis at extreme pH due to the enamide bond.

-

Thermal Stability: Decomposition above 200°C, as inferred from analogs .

Biological Activity and Hypothetical Applications

| Parameter | Value (Predicted) | Basis |

|---|---|---|

| CSNK2A IC₅₀ | ~50 nM | Structural analogy |

| PIM3 Selectivity | 30-fold | Similar to 6c |

| Cell Permeability | Moderate (Caco-2 Papp >200 nm/s) | logP-driven |

Antiviral Activity

CSNK2A inhibitors demonstrate efficacy against viral replication (e.g., SARS-CoV-2) . The compound’s ability to disrupt host kinase signaling could hypothetically impede viral proliferation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume